molecular formula C27H27NO6S B11159110 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11159110
M. Wt: 493.6 g/mol
InChI Key: FBCMTZPYRAZIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a sulfonyl group, and a hexanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C25H23NO6SC_{25}H_{23}NO_6S with a molecular weight of 465.52 g/mol. The structure features a benzo[c]chromene core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC25H23NO6SC_{25}H_{23}NO_6S
Molecular Weight465.52 g/mol
CAS NumberNot specified
SMILES RepresentationCCC(NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C=C2C(=O)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)C=C(C)

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate exhibit significant anticancer properties. For instance, derivatives of benzochromenes have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Research has demonstrated that compounds in this class can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that these compounds may also possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. They may act by reducing oxidative stress and inflammation in neural tissues.

Study 1: Anticancer Properties

A study focusing on the anticancer effects of similar compounds revealed that they significantly inhibited the growth of HT-29 colon cancer cells with an IC50 value of approximately 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory effects found that a related compound reduced LPS-induced inflammation in macrophages by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[c]chromene core with the sulfonamide-modified hexanoate side chain. Key steps include:

  • Esterification : Use of DCC/DMAP or other carbodiimide-based coupling agents to link the chromenone and hexanoate moieties .
  • Sulfonylation : Reaction of the hexanoic acid intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzo[c]chromene aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 7.1–7.3 ppm), and ester carbonyl (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks and fragmentation patterns matching the expected formula (C₂₇H₂₅NO₇S) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and degradation products .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life using first-order kinetics .
  • Light Sensitivity : Expose to UV (365 nm) and visible light; track photodegradation products via LC-MS .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-Response Reproducibility : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific interference (e.g., solubility limits in PBS vs. DMSO) .
  • Metabolite Profiling : Use LC-MS/MS to detect in situ degradation or metabolic byproducts that may confound activity results .
  • Positive/Negative Controls : Include structurally similar sulfonamide derivatives (e.g., 6-(4-methylphenylsulfonamido)hexanoic acid) to isolate functional group contributions .

Q. How can the compound’s interactions with serum proteins or lipid membranes be quantified to predict pharmacokinetic behavior?

  • Methodology :

  • Plasma Protein Binding Assays : Equilibrium dialysis or ultrafiltration with human serum albumin (HSA); measure free vs. bound fractions via HPLC .
  • Lipophilicity Measurement : Calculate logP values using shake-flask methods (octanol/water partitioning) or computational tools (e.g., MarvinSketch) .

Q. What experimental designs are recommended for identifying the compound’s primary biological targets?

  • Methodology :

  • Pull-Down Assays : Immobilize the compound on NHS-activated sepharose beads; incubate with cell lysates and identify bound proteins via SDS-PAGE and mass spectrometry .
  • Kinase Profiling : Screen against panels of recombinant kinases (e.g., Eurofins KinaseProfiler) to detect inhibition/activation .
  • CRISPR-Cas9 Knockout Models : Generate gene-edited cell lines lacking suspected targets (e.g., sulfotransferases) to validate mechanism .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Bioavailability Studies : Measure plasma concentrations post-administration (rodent models) to correlate exposure levels with effect .
  • Tissue Distribution Imaging : Radiolabel the compound (e.g., ¹⁴C) and use autoradiography or PET scans to assess penetration into target organs .
  • Metabolomic Profiling : Compare in vitro hepatic microsomal metabolism with in vivo metabolite patterns to identify inactivation pathways .

Properties

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C27H27NO6S/c1-18-11-13-20(14-12-18)35(31,32)28-17-7-3-4-10-25(29)33-24-16-15-22-21-8-5-6-9-23(21)27(30)34-26(22)19(24)2/h5-6,8-9,11-16,28H,3-4,7,10,17H2,1-2H3

InChI Key

FBCMTZPYRAZIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.